molecular formula C20H13ClF3N3O3 B2492556 [(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 2-chlorobenzoate CAS No. 1025559-23-2

[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 2-chlorobenzoate

Cat. No.: B2492556
CAS No.: 1025559-23-2
M. Wt: 435.79
InChI Key: ZVCNNXWGJIHXKG-UHFFFAOYSA-N
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Description

This compound is a Schiff base derivative featuring a trifluoromethylpyridyloxy phenyl group linked to a 2-chlorobenzoate moiety via an imine bond. The E-configuration of the imine bond is critical for maintaining its stability and reactivity .

Properties

IUPAC Name

[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3O3/c21-16-4-2-1-3-15(16)19(28)30-27-18(25)12-5-8-14(9-6-12)29-17-10-7-13(11-26-17)20(22,23)24/h1-11H,(H2,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCNNXWGJIHXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O/N=C(\C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 2-chlorobenzoate (CAS Number: 1025653-41-1) is a complex organic molecule with notable biological activity. Its molecular formula is C19H13F3N4O3C_{19}H_{13}F_{3}N_{4}O_{3}, and it has a molecular weight of approximately 402.333 g/mol. This compound features a trifluoromethyl group, which is often associated with enhanced biological properties, including increased potency and selectivity in various biological applications.

Chemical Structure

The IUPAC name for this compound indicates a sophisticated structure that includes multiple functional groups conducive to biological interactions. The presence of the trifluoromethyl group and the amino functionalities suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific diseases.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Anticancer Activity : Similar compounds with trifluoromethyl substitutions have shown promising antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancers. For instance, fluorinated derivatives have been reported to inhibit cell proliferation through mechanisms that may involve apoptosis or cell cycle arrest .
  • Antimicrobial Properties : The incorporation of pyridine and phenyl groups has been linked to antimicrobial activity against resistant strains of bacteria. Studies have indicated that compounds with similar structures exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential for use as novel antibacterial agents .
  • Enzyme Inhibition : The structural characteristics of this compound may allow it to act as an inhibitor for specific enzymes involved in disease pathways. For example, derivatives of similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway in bacteria .

Anticancer Studies

A study published in the Journal of Fluorine Chemistry evaluated the antiproliferative activity of fluorinated compounds related to this structure. The results indicated that the highest activity was observed in compounds containing both pyridine and trifluoromethyl groups, highlighting their potential as anticancer agents .

Antimicrobial Activity

Research focusing on the antibacterial properties of related compounds demonstrated that modifications at the aryl positions significantly impacted their efficacy against bacterial strains. Specifically, compounds with electron-withdrawing groups like trifluoromethyl showed enhanced activity compared to their non-fluorinated counterparts .

Data Summary

Property Value
Molecular FormulaC19H13F3N4O3C_{19}H_{13}F_{3}N_{4}O_{3}
Molecular Weight402.333 g/mol
CAS Number1025653-41-1
PurityTypically 95%
Anticancer ActivityEffective against various cell lines
Antimicrobial ActivityActive against MRSA

Scientific Research Applications

Research indicates that this compound may possess a range of biological activities:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential use in treating infections.
  • Anticancer Properties : The trifluoromethyl group is linked to enhanced potency in anticancer assays, indicating that this compound may inhibit tumor growth or induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound could act as an inhibitor for specific enzymes involved in metabolic pathways, which may have implications in drug design and therapy.

Computational Predictions

Using computational tools like the PASS (Prediction of Activity Spectra for Substances) program, researchers can predict potential biological activities based on the compound's structure. Early predictions suggest interactions with various biological targets, indicating a broad spectrum of activity.

Case Studies and Research Findings

Recent studies have highlighted the potential of trifluoromethyl-containing compounds in drug design. For instance:

  • Enhanced Drug Potency : Research has shown that incorporating a -CF3 group can significantly enhance the potency of drugs targeting serotonin uptake pathways and other mechanisms.
  • Pharmacological Contexts : Compounds similar to [(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 2-chlorobenzoate have been explored for their pharmacological properties, indicating an ongoing trend towards utilizing such moieties for improved efficacy in therapeutic applications.

Safety Profile and Toxicology

Understanding the safety profile of this compound is crucial for its development as a pharmaceutical agent. Preliminary toxicological assessments are necessary to evaluate its safety in biological systems. Interaction studies using techniques such as molecular docking and in vitro assays can provide insights into potential toxic effects and mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituent positions or functional groups, significantly altering physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
[(E)-[Amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-(trifluoromethyl)benzoate 3-CF₃-benzoate, 3-Cl-5-CF₃-pyridine 527.8 Higher lipophilicity (logP ~4.2) due to dual CF₃ groups; used in kinase inhibition studies .
[(E)-[Amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-methoxybenzoate 3-OCH₃-benzoate 479.4 Enhanced solubility (logP ~2.8) due to methoxy group; limited commercial availability .
4-Fluoro-2-[(E)-2-pyridyliminomethyl]phenol Fluorophenol, pyridine-imine 230.2 Lower molecular weight; crystallizes in monoclinic P2₁/c space group .
  • Key Observations: The 2-chlorobenzoate derivative (target compound) balances moderate lipophilicity (predicted logP ~3.5) between the highly lipophilic 3-(trifluoromethyl)benzoate analog and the polar 3-methoxybenzoate variant. The trifluoromethylpyridine core enhances metabolic stability compared to non-fluorinated pyridines, as seen in antimicrobial studies of related hexahydroquinoline derivatives .

Commercial Availability and Cost

  • The 2-chlorobenzoate derivative is priced at €211.30/g (1 g scale), significantly costlier than its 3-methoxybenzoate analog (£37.00/mg or ~€43,000/g), reflecting challenges in large-scale synthesis of trifluoromethylated intermediates .

Q & A

Basic: What are the recommended synthetic routes for [(E)-...] 2-chlorobenzoate, and how is its structural configuration validated?

Methodological Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, the trifluoromethylpyridinyl-oxyphenyl moiety can be coupled to the 2-chlorobenzoate backbone using Pd-catalyzed cross-coupling or acid-catalyzed Schiff base formation . Structural validation requires:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is critical for resolving the E-configuration and confirming bond angles/distances .
  • NMR spectroscopy : 1^1H and 13^13C NMR can identify imine proton shifts (δ 8.5–9.5 ppm) and coupling constants indicative of the E-isomer .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 497.08) .

Advanced: How can reaction conditions be optimized to enhance yield while reducing by-products in the synthesis of [(E)-...] 2-chlorobenzoate?

Methodological Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .
  • Catalyst screening : Pd(PPh3_3)4_4 or CuI for cross-coupling reactions, with ligand tuning to suppress side reactions .
  • Temperature control : Lower temperatures (0–25°C) minimize hydrolysis of the imine bond during condensation .
  • By-product analysis : HPLC or LC-MS monitors impurities (e.g., Z-isomer or unreacted 2-chlorobenzoic acid derivatives) .

Basic: Which spectroscopic techniques are most reliable for confirming the E-configuration of the imine bond?

Methodological Answer:

  • X-ray crystallography : Provides definitive proof of the E-configuration via spatial arrangement of the imine group and adjacent substituents .
  • NMR spectroscopy : Trans coupling constants (3JHH^3J_{H-H}) >12 Hz between imine proton and adjacent aromatic protons indicate trans (E) geometry .
  • IR spectroscopy : Stretching frequencies for C=N bonds (1630–1680 cm1^{-1}) distinguish E/Z isomers via conjugation effects .

Advanced: How does the trifluoromethylpyridinyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The electron-withdrawing trifluoromethyl group:

  • Activates the pyridine ring : Enhances electrophilicity at the 2-position, facilitating nucleophilic attack (e.g., by amines or alkoxides) .
  • Modulates electronic effects : Stabilizes intermediates via resonance, as shown in DFT calculations (e.g., reduced LUMO energy at the reaction site) .
  • Steric effects : The bulky CF3_3 group may hinder substitution at adjacent positions, directing reactivity to specific sites .

Advanced: What computational approaches are used to model the electronic properties of [(E)-...] 2-chlorobenzoate, and how do they align with experimental data?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the HOMO localized on the imine group correlates with its susceptibility to oxidation .
  • Atoms-in-Molecules (AIM) analysis : Maps bond critical points to validate intramolecular hydrogen bonding (e.g., between the amino group and chlorobenzoate oxygen) .
  • Comparison with crystallography : Computed bond lengths (e.g., C=N at 1.28 Å) match experimental X-ray data within 0.02 Å .

Basic: What are the key stability challenges for [(E)-...] 2-chlorobenzoate under varying pH and temperature conditions?

Methodological Answer:

  • pH-dependent hydrolysis : The imine bond hydrolyzes in acidic conditions (pH <4) or basic conditions (pH >10), forming aldehydes/amines. Stability is maintained in neutral buffers (pH 6–8) .
  • Thermal degradation : DSC/TGA shows decomposition above 200°C. Storage at −20°C in inert atmospheres (N2_2) extends shelf life .

Advanced: How can researchers analyze intermolecular interactions between [(E)-...] 2-chlorobenzoate and biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinase targets). The trifluoromethylpyridinyl group shows hydrophobic pocket compatibility .
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD_D) with immobilized receptors .
  • Crystallographic studies : Co-crystallization with target proteins (e.g., using SHELX for refinement) reveals binding modes .

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